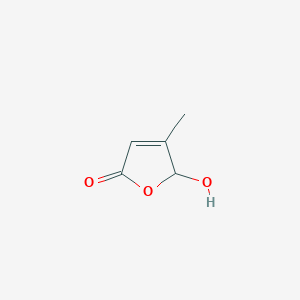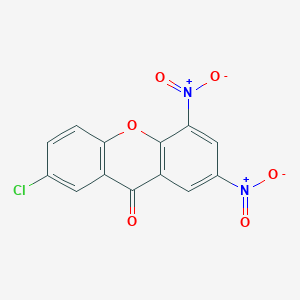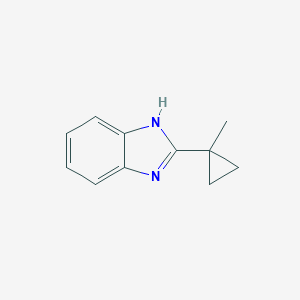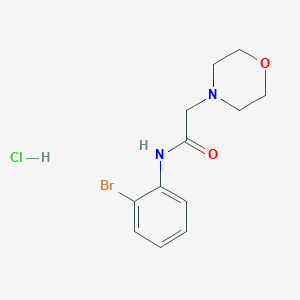
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 322.68 g/mol. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride involves binding to the catalytic domain of PARP and inhibiting its activity. This leads to the accumulation of DNA damage, which can enhance the effectiveness of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemische Und Physiologische Effekte
In addition to its role as a PARP inhibitor, 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other enzymes such as xanthine oxidase and nitric oxide synthase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride in lab experiments is its ability to selectively inhibit PARP activity. This allows researchers to study the role of PARP in various cellular processes and disease states. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure accurate and reliable results.
Zukünftige Richtungen
There are several future directions for research involving 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride. One area of interest is the development of more selective PARP inhibitors that have fewer off-target effects. Another area of research is the use of PARP inhibitors in combination with other cancer therapies to enhance their effectiveness. Additionally, there is ongoing research into the role of PARP in other disease states such as neurodegenerative disorders and cardiovascular disease.
Synthesemethoden
The synthesis of 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride involves the reaction of 2-bromophenyl isocyanate with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Wissenschaftliche Forschungsanwendungen
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and is overexpressed in certain types of cancer cells. Inhibiting PARP activity has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
CAS-Nummer |
143579-17-3 |
|---|---|
Produktname |
4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride |
Molekularformel |
C12H16BrClN2O2 |
Molekulargewicht |
335.62 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H15BrN2O2.ClH/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H |
InChI-Schlüssel |
OTCKKQNKVPTYMU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2Br.Cl |
Kanonische SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2Br.Cl |
Andere CAS-Nummern |
143579-17-3 |
Synonyme |
N-(2-Bromophenyl)-4-morpholineacetamide monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



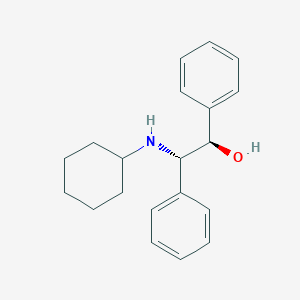
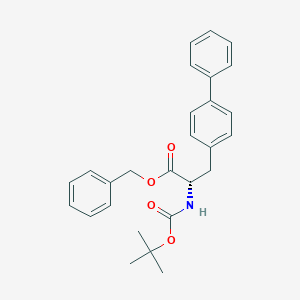
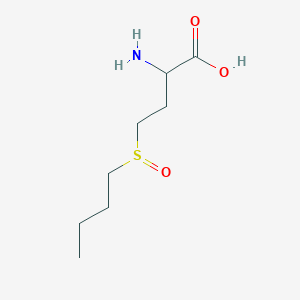
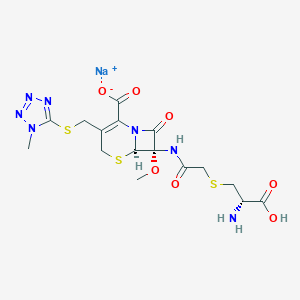
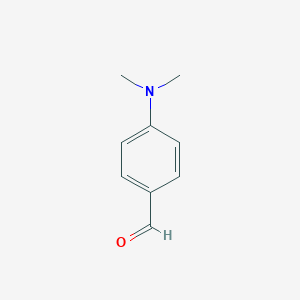
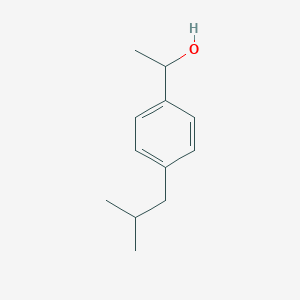

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
